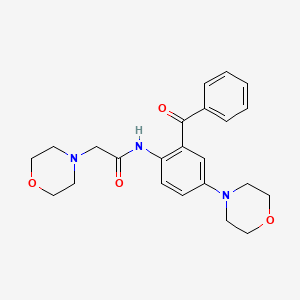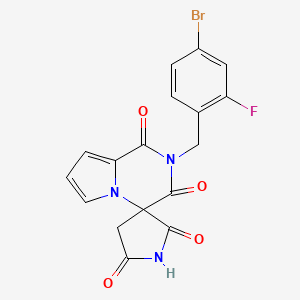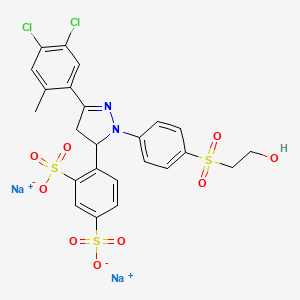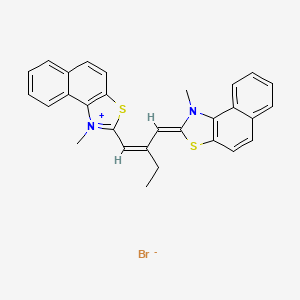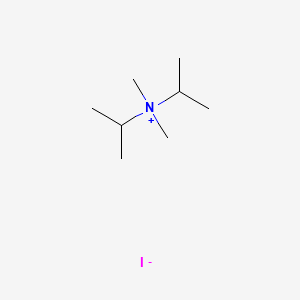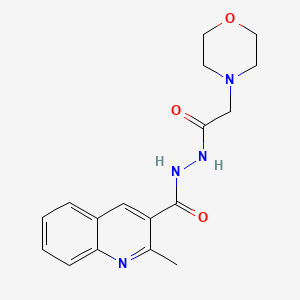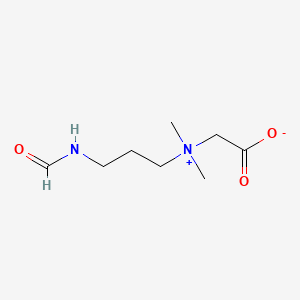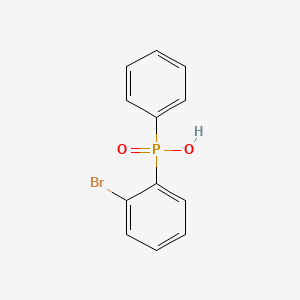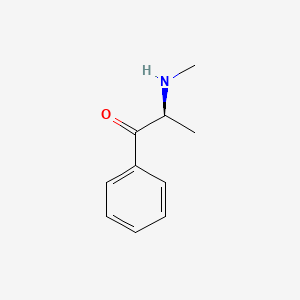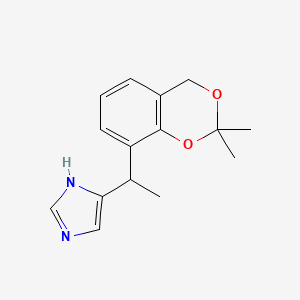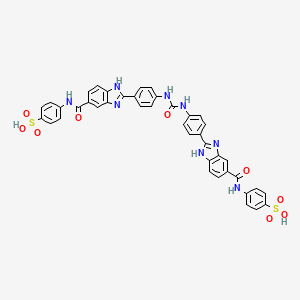
Eec8DZ2V4P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eec8DZ2V4P involves multiple steps, starting with the preparation of intermediate compounds that are subsequently combined to form the final product. The key steps include:
Formation of benzimidazole derivatives: This involves the reaction of o-phenylenediamine with carboxylic acids under acidic conditions to form benzimidazole rings.
Coupling reactions: The benzimidazole derivatives are then coupled with sulfonic acid groups through condensation reactions, often facilitated by dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: Large-scale batch reactors are used to carry out the multi-step synthesis, ensuring precise control over reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Eec8DZ2V4P: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in This compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Eec8DZ2V4P: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Eec8DZ2V4P involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Eec8DZ2V4P: can be compared with other similar compounds, such as:
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid functional group but differ in their aromatic ring structures and additional substituents.
Benzimidazole derivatives: These compounds have the benzimidazole core but vary in their side chains and functional groups.
Uniqueness
The uniqueness of This compound lies in its complex structure, which combines multiple functional groups and aromatic rings, providing a versatile platform for various chemical reactions and applications .
Similar Compounds
- Benzenesulfonic acid
- Benzimidazole
- Sulfonamide derivatives
Properties
CAS No. |
869184-36-1 |
|---|---|
Molecular Formula |
C41H30N8O9S2 |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
4-[[2-[4-[[4-[5-[(4-sulfophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C41H30N8O9S2/c50-39(42-27-11-15-31(16-12-27)59(53,54)55)25-5-19-33-35(21-25)48-37(46-33)23-1-7-29(8-2-23)44-41(52)45-30-9-3-24(4-10-30)38-47-34-20-6-26(22-36(34)49-38)40(51)43-28-13-17-32(18-14-28)60(56,57)58/h1-22H,(H,42,50)(H,43,51)(H,46,48)(H,47,49)(H2,44,45,52)(H,53,54,55)(H,56,57,58) |
InChI Key |
FGRDETPXVJYJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)O)NC(=O)NC5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)C(=O)NC8=CC=C(C=C8)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


